molecular formula C9H10F3NO3 B12442293 2-tert-Butyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid

2-tert-Butyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid

Cat. No.: B12442293
M. Wt: 237.18 g/mol
InChI Key: FXHFFOIYZFOCRP-UHFFFAOYSA-N
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Description

2-tert-Butyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid is a synthetic organic compound characterized by the presence of a tert-butyl group, a trifluoromethyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid typically involves the reaction of tert-butyl-substituted precursors with trifluoromethylating agents under controlled conditions. One common method involves the use of electrophilic trifluoromethylation reagents in the presence of a suitable catalyst, such as triflic acid or boron trifluoride etherate . The reaction conditions often require anhydrous solvents and low temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction efficiency and minimize waste. The use of automated systems allows for precise control of reaction parameters, ensuring consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include triflic acid, boron trifluoride etherate, lithium aluminum hydride, and various nucleophiles. Reaction conditions typically involve anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazole derivatives with additional functional groups, while substitution reactions can produce a variety of substituted oxazole compounds .

Mechanism of Action

The mechanism of action of 2-tert-Butyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to readily cross cell membranes and interact with intracellular targets. It can modulate the activity of enzymes and receptors by binding to their active sites, leading to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-tert-Butyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid is unique due to the presence of both the trifluoromethyl and oxazole groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the oxazole ring contributes to its reactivity and potential interactions with biological targets .

Properties

Molecular Formula

C9H10F3NO3

Molecular Weight

237.18 g/mol

IUPAC Name

2-tert-butyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid

InChI

InChI=1S/C9H10F3NO3/c1-8(2,3)7-13-5(9(10,11)12)4(16-7)6(14)15/h1-3H3,(H,14,15)

InChI Key

FXHFFOIYZFOCRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=C(O1)C(=O)O)C(F)(F)F

Origin of Product

United States

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